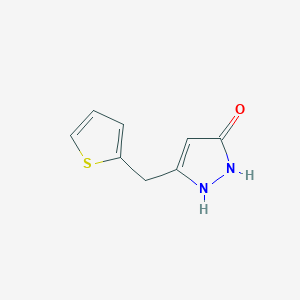

5-(Thien-2-ylmethyl)-1H-pyrazol-3-ol

描述

属性

分子式 |

C8H8N2OS |

|---|---|

分子量 |

180.23 g/mol |

IUPAC 名称 |

5-(thiophen-2-ylmethyl)-1,2-dihydropyrazol-3-one |

InChI |

InChI=1S/C8H8N2OS/c11-8-5-6(9-10-8)4-7-2-1-3-12-7/h1-3,5H,4H2,(H2,9,10,11) |

InChI 键 |

WTNCSYYFVKOBDK-UHFFFAOYSA-N |

规范 SMILES |

C1=CSC(=C1)CC2=CC(=O)NN2 |

产品来源 |

United States |

准备方法

Preparation Methods of 5-(Thien-2-ylmethyl)-1H-pyrazol-3-ol

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of the pyrazole ring core, often through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds or equivalents.

- Introduction of the thien-2-ylmethyl substituent at position 5 of the pyrazole ring.

- Installation or retention of the hydroxyl group at position 3 of the pyrazole ring.

The yields and purity of the final product depend heavily on reaction conditions such as temperature, solvent, catalysts, and reaction time.

Specific Synthetic Routes

Pyrazole Core Formation via Hydrazine and α,β-Unsaturated Ketones

One established approach involves the reaction of 3-thienylhydrazine with suitable ketones or aldehydes to form the pyrazole ring system. This method uses the condensation of hydrazine derivatives with carbonyl compounds to yield the pyrazole nucleus, followed by selective functionalization to introduce the thienylmethyl group.

- Reaction Conditions: Typically carried out in polar solvents with catalysts (acidic or basic) to facilitate cyclization.

- Key Reagents: 3-thienylhydrazine, α,β-unsaturated ketones or aldehydes.

- Typical Yields: Variable, dependent on substrate and conditions; optimization necessary for scale-up.

Alkylation to Introduce the Thien-2-ylmethyl Group

The thien-2-ylmethyl substituent can be introduced by alkylation reactions, where the pyrazol-3-ol intermediate undergoes nucleophilic substitution with thien-2-ylmethyl halides or related electrophiles.

- Conditions: Mild bases (e.g., potassium carbonate) in aprotic solvents (e.g., DMF).

- Outcome: Regioselective substitution at the 5-position of the pyrazole ring.

Industrial and Scalable Methods

Industrial syntheses emphasize:

- Use of aqueous or ethanol media without additional organic solvents to reduce costs and environmental impact.

- Controlled temperature ranges from 50 to 140 °C to optimize yield and selectivity.

- Use of aqueous methyl hydrazine solutions for pyrazole formation.

- Crystallization techniques post-reaction to isolate the product as large crystals with improved filtration and washing properties.

Reaction Conditions and Parameters

Analytical Characterization Supporting Preparation

- Melting Point: 102–106 °C indicating solid-state stability.

- Spectroscopic Analysis: FTIR, 1H NMR, 13C NMR, and mass spectrometry confirm structure and purity.

- Purity: Up to 99.7% purity achievable under optimized conditions confirmed by NMR.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Hydrazine + α,β-unsaturated ketones | Cyclization to pyrazole core, alkylation with thienylmethyl halide | Straightforward, good yields | Requires optimization for scale |

| Thiosemicarbazide + chalcones | Cycloaddition to pyrazoline derivatives with thienyl groups | Versatile, allows functional diversity | Not direct for target compound |

| Industrial aqueous method | Reaction in water/ethanol, acid catalysis, crystallization | Cost-effective, scalable, high purity | Requires precise temperature control |

化学反应分析

Types of Reactions

5-(Thien-2-ylmethyl)-1H-pyrazol-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds.

科学研究应用

5-(Thien-2-ylmethyl)-1H-pyrazol-3-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

作用机制

The mechanism of action of 5-(Thien-2-ylmethyl)-1H-pyrazol-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibited viral replication .

相似化合物的比较

Comparison with Similar Compounds

Pyrazol-3-ol derivatives exhibit diverse pharmacological and chemical properties depending on substituents at the 1-, 4-, and 5-positions. Below is a detailed comparison of 5-(Thien-2-ylmethyl)-1H-pyrazol-3-ol with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Pyrazol-3-ol Derivatives

Key Findings from Comparative Studies

Tautomerism and Solubility: this compound likely exhibits tautomerism between the enol (OH) and keto (C=O) forms, similar to 3-phenyl-1H-pyrazol-5-ol, which forms hydrogen-bonded dimers in nonpolar solvents . The thiophene group may stabilize the enol form due to resonance effects. Methyl and trifluoromethyl substituents favor the keto form, enhancing solubility in organic solvents .

Biological Relevance: Thiophene-containing derivatives (e.g., this compound) are under investigation for targeting enzymes like D-amino acid oxidase (DAO) or prostaglandin synthases, leveraging sulfur’s electronic effects . Azo-linked derivatives (e.g., 5-Amino-4-(3-trifluoromethylphenyldiazenyl)-1H-pyrazol-3-ol) show promise in photodynamic therapy and as radiotracers .

Synthetic Accessibility :

- This compound can be synthesized via condensation of thiophene-containing precursors with hydrazine derivatives, analogous to methods used for 5-methyl and phenyl analogs .

- Purification often involves flash chromatography or recrystallization, as seen in the isolation of 5-(4-(2-(5,6-Dimethoxypyrazin-2-yl)ethyl)-2-fluorophenyl)-1H-pyrazol-3-ol .

Regulatory and Metabolic Profiles :

- Metabolites of pyraclostrobin, such as 1-(4-chlorophenyl)-1H-pyrazol-3-ol, highlight the importance of pyrazol-3-ol derivatives in pesticide residue analysis, with detection limits as low as 0.05 ppm .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Thien-2-ylmethyl)-1H-pyrazol-3-ol, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling thiophene derivatives with pyrazole precursors using nucleophilic substitution or cyclocondensation. For example, thiophen-2-ylmethanol can react with hydrazine derivatives under reflux in ethanol or acetonitrile to form the pyrazole core. Optimization involves adjusting reaction temperature (70–100°C), solvent polarity (e.g., DMF for solubility), and catalysts (e.g., p-toluenesulfonic acid) to improve yield (up to 60–75%) and purity .

Q. What spectroscopic and chromatographic methods are used to confirm the structure and purity of this compound?

- Methodology :

- NMR : and NMR identify substituents (e.g., thienylmethyl group at δ 3.8–4.2 ppm for –CH– and pyrazole protons at δ 6.1–6.5 ppm) .

- IR : Peaks at 3200–3400 cm confirm –OH and –NH stretching.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodology : Based on structurally similar pyrazoles, wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H335: respiratory irritation). Store in amber vials at 2–8°C under inert gas (N) to prevent oxidation. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Methodology :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., –NO, –CF) at the pyrazole C3/C5 positions to enhance electrophilicity and target binding.

- Biological Assays : Test modified analogs against enzyme targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorescence polarization or calorimetry.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with active sites, guided by analogs like 3-(4-ethoxyphenyl)-1H-pyrazol-5-ol, which showed improved solubility and activity .

Q. What experimental strategies resolve discrepancies in reported bioactivity data for pyrazole derivatives?

- Methodology :

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed ATP concentration in kinase assays).

- Metabolic Stability Tests : Use liver microsomes to assess compound degradation, which may explain variability in in vivo vs. in vitro results.

- Cross-Validation : Compare data with structurally related compounds, such as 5-(3-fluorophenyl)pyrazole-triazole hybrids, to identify trends in activity .

Q. What in vitro assays are suitable for evaluating the therapeutic potential of this compound?

- Methodology :

- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) to determine IC values.

- Enzyme Inhibition : Fluorometric assays for COX-2 or α-glucosidase, using indomethacin or acarbose as positive controls .

Data Analysis and Contradiction Management

Q. How can researchers address conflicting solubility data for this compound in polar vs. non-polar solvents?

- Methodology :

- Solubility Profiling : Use shake-flask methods with HPLC quantification in solvents like DMSO, ethanol, and hexane.

- pH-Dependent Studies : Adjust pH (2–12) to assess ionization effects, as the –OH group may enhance solubility in basic conditions.

- Co-Solvency : Test binary mixtures (e.g., PEG-400 + water) to improve dissolution for biological testing .

Q. What computational tools predict the stability of this compound under varying storage conditions?

- Methodology :

- DFT Calculations : Gaussian 09 to model degradation pathways (e.g., hydrolysis of the thienylmethyl group).

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS.

- QSPR Models : Relate molecular descriptors (e.g., logP, polar surface area) to experimental stability data from analogs like S-alkyl triazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。